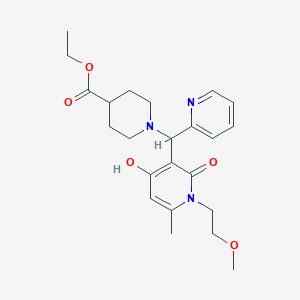

Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate

CAS No.: 897735-53-4

Cat. No.: VC7224739

Molecular Formula: C23H31N3O5

Molecular Weight: 429.517

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897735-53-4 |

|---|---|

| Molecular Formula | C23H31N3O5 |

| Molecular Weight | 429.517 |

| IUPAC Name | ethyl 1-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-pyridin-2-ylmethyl]piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C23H31N3O5/c1-4-31-23(29)17-8-11-25(12-9-17)21(18-7-5-6-10-24-18)20-19(27)15-16(2)26(22(20)28)13-14-30-3/h5-7,10,15,17,21,27H,4,8-9,11-14H2,1-3H3 |

| Standard InChI Key | HMFJMHYAVAPOMR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=C(C=C(N(C3=O)CCOC)C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, ethyl 1-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-pyridin-2-ylmethyl]piperidine-4-carboxylate, reflects its intricate architecture. Key features include:

-

A dihydropyridine ring substituted with hydroxyl, methoxyethyl, and methyl groups.

-

A pyridin-2-ylmethyl group bridging the dihydropyridine and piperidine rings.

-

An ethyl carboxylate functional group on the piperidine moiety.

Table 1 summarizes its fundamental chemical properties :

| Property | Value |

|---|---|

| CAS No. | 897735-53-4 |

| Molecular Formula | |

| Molecular Weight | 429.517 g/mol |

| SMILES | CCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=C(C=C(N(C3=O)CCOC)C)O |

| InChIKey | HMFJMHYAVAPOMR-UHFFFAOYSA-N |

Structural Analysis

The dihydropyridine core (Figure 1) is partially saturated, with keto-enol tautomerism possible at the 2-oxo position. The methoxyethyl group at N1 enhances solubility, while the pyridine ring at C3 introduces aromaticity and potential π-π stacking interactions. The piperidine-4-carboxylate group provides conformational flexibility and hydrogen-bonding capability, critical for target binding.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves sequential transformations:

-

Condensation: Coupling of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-carbaldehyde with pyridin-2-ylmethanol via nucleophilic addition.

-

Alkylation: Introduction of the piperidine-4-carboxylate group using ethyl chloroformate under basic conditions.

-

Purification: Chromatographic isolation to achieve >95% purity.

Key challenges include controlling regioselectivity during pyridine methylation and minimizing racemization at stereocenters.

Reactivity Profile

-

Ester Hydrolysis: The ethyl carboxylate is susceptible to base-catalyzed hydrolysis, yielding the carboxylic acid derivative.

-

Oxidation: The dihydropyridine ring may oxidize to a pyridine under strong oxidizing agents.

-

Complexation: The pyridine nitrogen can coordinate with metal ions, altering solubility and reactivity .

Comparative Analysis with Structural Analogs

Table 2 contrasts this compound with related piperidine and piperazine derivatives :

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate | 429.5 | Piperidine core, pyridine bridge | |

| Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate | 430.5 | Piperazine core, enhanced solubility | |

| Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 197.2 | Simplified dihydropyridine scaffold |

The piperidine variant exhibits greater conformational rigidity than piperazine analogs, potentially improving target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume